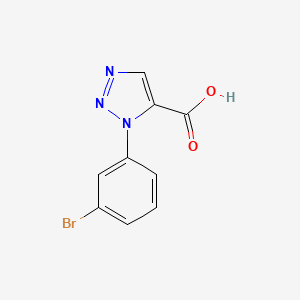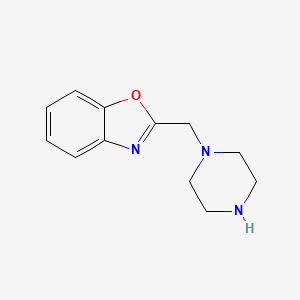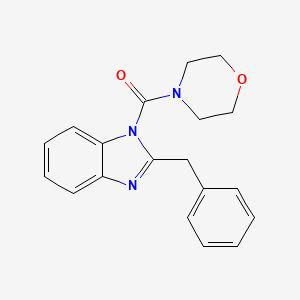
1-(3-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For redox reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
1-(3-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: The exact pathways depend on the specific biological context, but may include signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
- 1-(4-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid
- 1-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
- 1-(3-Methylphenyl)-1H-1,2,3-triazole-5-carboxylic acid
Uniqueness: 1-(3-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C9H6BrN3O2 |
|---|---|
Molecular Weight |
268.07 g/mol |
IUPAC Name |
3-(3-bromophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-2-1-3-7(4-6)13-8(9(14)15)5-11-12-13/h1-5H,(H,14,15) |
InChI Key |
HGGZQSFAWPFSFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=CN=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide](/img/structure/B12127170.png)
![3-chloro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B12127183.png)
![2,4-dichloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12127187.png)
![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12127192.png)


![(5Z)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12127201.png)
![2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12127204.png)
![1-Acetyl-4-(tricyclo[4.3.1.1<3,8>]undecylcarbonyl)piperazine](/img/structure/B12127206.png)

![3-[(4-Carbamoylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B12127222.png)
![4-amino-N-[(3-propoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B12127224.png)

![N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide](/img/structure/B12127231.png)
